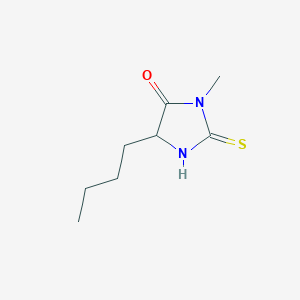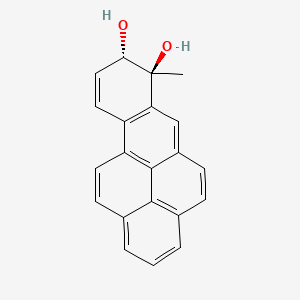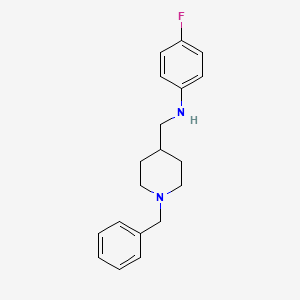![molecular formula C21H22FNO3 B12821151 (5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one](/img/structure/B12821151.png)
(5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5r)-1-((5s)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a phenyl group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5r)-1-((5s)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds and coupling reactions.
Final Assembly: The final compound is assembled through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5r)-1-((5s)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidinone derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5r)-1-((5s)-5-(4-fluorophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (5r)-1-((5s)-5-(4-chlorophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone
- (5r)-1-((5s)-5-(4-bromophenyl)-5-hydroxy-1-oxopentyl)-5-phenyl-2-pyrrolidinone
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom in the fluorophenyl group can significantly alter the compound’s reactivity and biological activity compared to its chloro- and bromo- counterparts.
- Hydroxy Group : The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C21H22FNO3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(5R)-1-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C21H22FNO3/c22-17-11-9-16(10-12-17)19(24)7-4-8-20(25)23-18(13-14-21(23)26)15-5-2-1-3-6-15/h1-3,5-6,9-12,18-19,24H,4,7-8,13-14H2/t18-,19+/m1/s1 |
InChI Key |
UYCXTKYCCPHMEA-MOPGFXCFSA-N |
Isomeric SMILES |
C1CC(=O)N([C@H]1C2=CC=CC=C2)C(=O)CCC[C@@H](C3=CC=C(C=C3)F)O |
Canonical SMILES |
C1CC(=O)N(C1C2=CC=CC=C2)C(=O)CCCC(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


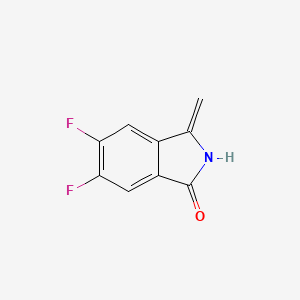

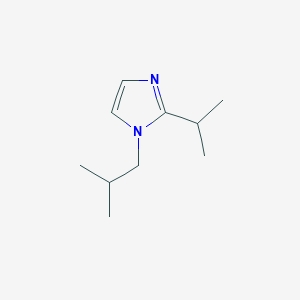
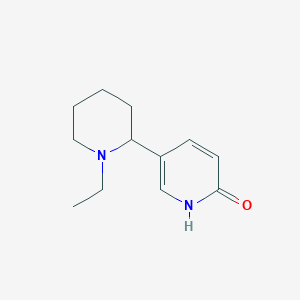
![6-Iodo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12821101.png)
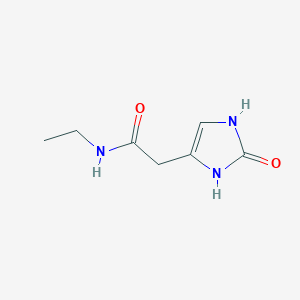
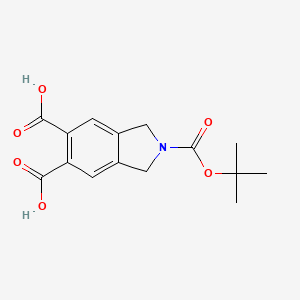

![2-Methyl-1H-benzo[d]imidazole-5-sulfonyl chloride hydrochloride](/img/structure/B12821133.png)
![(3S,8R,9S,10R,13S,14S,16S,17R)-10,13-Dimethyl-16-morpholino-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12821135.png)
